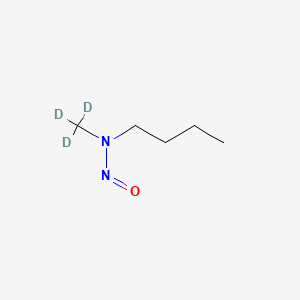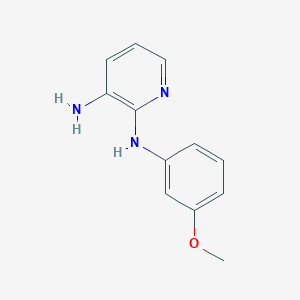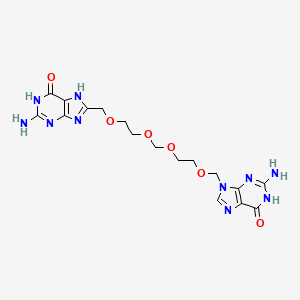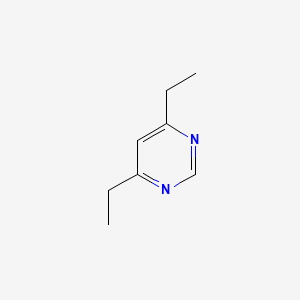
Nitrosomethyl-d(sup 3)-n-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is a deuterated form of N-Nitroso-N-methyl-4-aminobutyric acid, a compound known for its presence as a nitrosamine impurity in certain pharmaceutical products. It is a tobacco-derived nitrosamino acid and is recognized as a potential human carcinogen . The compound has a molecular formula of C5H10N2O3 and a molecular weight of 146.14 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 typically involves the nitrosation of N-methyl-4-aminobutyric acid. This process can be carried out using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 may involve more sophisticated techniques such as high-resolution mass spectrometry (HRMS) to ensure the purity and quality of the compound. The use of liquid chromatography coupled with mass spectrometry (LC-MS) is common for the detection and quantification of nitrosamine impurities in pharmaceutical products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong nucleophiles like sodium azide or potassium cyanide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce the corresponding amine .
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is used in various scientific research applications, including:
Wirkmechanismus
The mechanism by which N-Nitroso-N-methyl-4-aminobutyric Acid-d3 exerts its effects involves its bioactivation to reactive intermediates. These intermediates interact with cellular targets, causing DNA damage and potentially leading to carcinogenesis. The process is catalyzed by cytochrome P450 enzymes, which convert the compound into alkyl diazonium ions and alkyl carbonium ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
Uniqueness
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is unique due to its specific structure and the presence of deuterium atoms, which can be useful in certain analytical applications. Compared to other nitrosamines, it has distinct properties that make it valuable for research and quality control in the pharmaceutical industry .
Eigenschaften
CAS-Nummer |
75016-36-3 |
|---|---|
Molekularformel |
C5H12N2O |
Molekulargewicht |
119.18 g/mol |
IUPAC-Name |
N-butyl-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3/i2D3 |
InChI-Schlüssel |
PKTSCJXWLVREKX-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCC)N=O |
Kanonische SMILES |
CCCCN(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)



![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)

![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)


